5-Chloro-2-fluorobenzoyl chloride

Lipophilicity Partition Coefficient Drug Design

5-Chloro-2-fluorobenzoyl chloride (CAS 394-29-6) is a halogenated benzoyl chloride derivative with a molecular formula of C₇H₃Cl₂FO and a molecular weight of 193.00 g/mol. The compound features a benzene ring substituted with chlorine at the 5-position, fluorine at the 2-position, and an acyl chloride functional group.

Molecular Formula C7H3Cl2FO
Molecular Weight 193 g/mol
CAS No. 394-29-6
Cat. No. B1362231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-fluorobenzoyl chloride
CAS394-29-6
Molecular FormulaC7H3Cl2FO
Molecular Weight193 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Cl)C(=O)Cl)F
InChIInChI=1S/C7H3Cl2FO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H
InChIKeyVWGAATKTEAKOCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-fluorobenzoyl chloride (CAS 394-29-6): Technical Specifications and Procurement Baseline


5-Chloro-2-fluorobenzoyl chloride (CAS 394-29-6) is a halogenated benzoyl chloride derivative with a molecular formula of C₇H₃Cl₂FO and a molecular weight of 193.00 g/mol . The compound features a benzene ring substituted with chlorine at the 5-position, fluorine at the 2-position, and an acyl chloride functional group . As a reactive acylating agent, it serves as a versatile building block in organic synthesis, particularly in Friedel-Crafts acylation reactions for introducing acyl groups into aromatic systems . The compound is widely employed as a synthetic intermediate in pharmaceutical and agrochemical manufacturing, where the unique combination of chlorine and fluorine substituents imparts distinct chemical properties compared to mono-substituted or non-halogenated benzoyl chloride analogs [1].

Why Generic Benzoyl Chloride Substitution Fails: The Case for 5-Chloro-2-fluorobenzoyl Chloride


Generic substitution of 5-chloro-2-fluorobenzoyl chloride with simpler benzoyl chlorides or alternative halogenated analogs is not scientifically valid due to the compound's distinct electronic and steric profile conferred by its specific 2-fluoro, 5-chloro substitution pattern. The ortho-fluorine substituent exerts a strong electron-withdrawing inductive effect (-I) that substantially activates the carbonyl carbon toward nucleophilic attack, while the meta-chlorine provides additional electron withdrawal without the steric hindrance that would accompany a second ortho substituent [1]. This dual-halogen substitution pattern results in a LogP value of 2.86 , which differs measurably from mono-substituted analogs such as 2-fluorobenzoyl chloride (LogP ~1.9-2.1 estimated) and 4-chlorobenzoyl chloride (LogP ~2.3-2.5 estimated), leading to distinct partitioning behavior in biphasic reaction systems and differential membrane permeability in downstream biological applications . Furthermore, the specific positional isomerism (2-F, 5-Cl) versus alternatives such as 2-chloro-5-fluorobenzoyl chloride (CAS 394-30-9) results in different regiochemical outcomes in subsequent derivatization steps, as the electronic effects of fluorine and chlorine are not interchangeable . The evidence presented below quantifies these differentiation points to inform rigorous scientific selection.

5-Chloro-2-fluorobenzoyl Chloride: Quantitative Differentiation Evidence for Procurement Decisions


Lipophilicity (LogP) Comparison: 5-Chloro-2-fluorobenzoyl Chloride versus Non-Halogenated and Mono-Halogenated Benzoyl Chlorides

The compound exhibits a calculated LogP value of 2.86, representing a significant increase in lipophilicity compared to non-halogenated benzoyl chloride (LogP ~1.5 estimated) and mono-halogenated analogs such as 2-fluorobenzoyl chloride . This enhanced lipophilicity directly impacts membrane permeability, bioavailability, and extraction efficiency in synthetic workflows, providing a quantitative basis for selection when increased hydrophobic character is required for downstream applications .

Lipophilicity Partition Coefficient Drug Design

Electrophilic Reactivity Enhancement via Dual Halogen Substitution: 5-Chloro-2-fluorobenzoyl Chloride versus Mono-Substituted Analogs

The ortho-fluorine substituent exerts a strong electron-withdrawing inductive effect (-I) that substantially increases the electrophilicity of the carbonyl carbon, while the meta-chlorine provides additional electron withdrawal without introducing ortho steric hindrance [1]. This dual-substitution pattern results in a measurable enhancement in acylation reaction rates compared to mono-substituted analogs such as 2-fluorobenzoyl chloride or 4-chlorobenzoyl chloride. The presence of two electron-withdrawing halogens creates a more electron-deficient aromatic ring (higher positive σ value) than either substituent alone, translating to faster nucleophilic acyl substitution kinetics under identical reaction conditions [1].

Electrophilic Reactivity Acylation Kinetics Structure-Activity Relationship

Validated Application: Friedel-Crafts Acylation in Proton Exchange Membrane Synthesis

In a peer-reviewed study on polymer electrolyte membranes for fuel cells, 5-chloro-2-fluorobenzoyl chloride was successfully employed as the acylating agent in the Friedel-Crafts reaction with anisole to synthesize the monomer bis[4-fluoro-3-(p-methoxylbenzoyl)]biphenyl (BFMBP) [1]. This specific application demonstrates the compound's compatibility with Lewis acid-catalyzed acylation conditions and its utility in constructing complex aromatic ketone architectures required for advanced functional materials [1]. The presence of the 2-fluoro substituent in the final polymer backbone contributes to oxidative stability and thermal resistance, properties essential for fuel cell membrane applications [1].

Friedel-Crafts Acylation Proton Exchange Membranes Polymer Electrolytes

Physical Property Differentiation: Boiling Point and Density Comparison with Positional Isomers

The compound exhibits a boiling point of 217-218 °C at atmospheric pressure (103-104 °C at 15 mmHg) and a density of 1.459 g/mL at 25 °C . These physical parameters differ from those of positional isomers such as 2-chloro-5-fluorobenzoyl chloride (CAS 394-30-9) and other halogenated benzoyl chloride derivatives, enabling unambiguous quality control identification and purity verification via refractive index measurement (n20/D 1.5545) . The specific density value is critical for accurate molar calculations in large-scale reactions and for predicting miscibility and phase behavior in biphasic reaction systems .

Boiling Point Density Physical Properties

Spectral Fingerprint Differentiation: FTIR and Raman Spectroscopic Signatures

The compound possesses distinct FTIR and Raman spectroscopic signatures documented in spectral databases, including characteristic absorption bands corresponding to the carbonyl stretch (C=O, ~1770-1790 cm⁻¹), aromatic C-F stretch (~1200-1250 cm⁻¹), and aromatic C-Cl stretch (~750-800 cm⁻¹) [1]. These spectral features provide a unique fingerprint that unambiguously distinguishes 5-chloro-2-fluorobenzoyl chloride from its positional isomers, alternative halogenated benzoyl chlorides, and potential degradation products [1]. The availability of reference spectra from authoritative sources (Wiley SpectraBase) enables rapid identity confirmation and purity assessment using standard analytical instrumentation [1].

FTIR Raman Spectroscopy Quality Control

5-Chloro-2-fluorobenzoyl Chloride: Validated Application Scenarios for Procurement Specification


Synthesis of Halogenated Aromatic Monomers for Advanced Polymer Electrolyte Membranes

Based on the demonstrated Friedel-Crafts acylation performance documented in peer-reviewed literature [1], 5-chloro-2-fluorobenzoyl chloride is specifically suited for synthesizing bis[4-fluoro-3-(p-methoxylbenzoyl)]biphenyl (BFMBP) and related monomers used in proton exchange membranes for fuel cells [1]. The ortho-fluorine substituent contributes to the oxidative stability and thermal resistance required for long-term fuel cell operation, while the 5-chloro position provides a synthetic handle for subsequent functionalization or cross-coupling reactions [1].

Preparation of Pharmaceutical Intermediates Requiring Enhanced Lipophilicity

The compound's elevated LogP value of 2.86 makes it particularly valuable for introducing lipophilic benzoyl moieties into pharmaceutical lead compounds where improved membrane permeability and oral bioavailability are desired . This property is especially relevant for CNS-targeted drug candidates and other therapeutic programs where blood-brain barrier penetration or cellular uptake is a critical design parameter .

Synthesis of Halogenated Aromatic Derivatives for Agrochemical Active Ingredients

As documented in patent literature describing halogenated aromatic derivatives for agrochemical applications [2], 5-chloro-2-fluorobenzoyl chloride serves as a key building block for constructing fluorinated compounds employed as active principles in agricultural formulations. The combination of chlorine and fluorine substituents provides metabolic stability and environmental persistence characteristics desired in crop protection agents [2].

Quality Control Reference Standard for Spectroscopic Identity Verification

The availability of authenticated FTIR and Raman reference spectra in the Wiley SpectraBase database [3] enables this compound to serve as a reliable identity standard for incoming material qualification, in-process control testing, and stability monitoring in GMP manufacturing environments. The unique spectroscopic fingerprint eliminates ambiguity in distinguishing between closely related halogenated benzoyl chloride positional isomers [3].

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